4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its inclusion of both fluorine and methoxy groups, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- typically involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acids under specific conditions. Industrial production methods often utilize transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxy positions.
Cyclization: This compound can participate in cyclization reactions to form more complex polycyclic structures.
Major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Quinolinecarboxylic acid, 3-fluoro-7-methoxy- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like alkaline phosphatases, thereby inhibiting their activity . The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives such as:
- 4-Quinolinecarboxylic acid, 3-fluoro-7-chloro-
- 4-Quinolinecarboxylic acid, 3-fluoro-7-hydroxy-
- 4-Quinolinecarboxylic acid, 3-fluoro-7-ethoxy-
Compared to these compounds, 4-Quin
Eigenschaften
CAS-Nummer |
834884-21-8 |
---|---|
Molekularformel |
C11H8FNO3 |
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
3-fluoro-7-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-16-6-2-3-7-9(4-6)13-5-8(12)10(7)11(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
XDQSXMJUQQGSGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=C(C(=C2C=C1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.